molecular formula C21H26ClN3O3 B1682384 Bonnecor CAS No. 78816-67-8

Bonnecor

Cat. No. B1682384
CAS RN: 78816-67-8
M. Wt: 403.9 g/mol
InChI Key: XJWABFCDXKZWPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is a mention of a paper titled "Synthesis of a new antiarrhythmic agent — Bonnecor" . Unfortunately, the full text of the paper is not available for a detailed analysis.

Scientific Research Applications

Antifibrillatory and Antiarrhythmic Properties

Research on Bonnecor has highlighted its significant antifibrillatory and antiarrhythmic properties. Studies conducted on rats and rabbits under conditions of acute myocardial ischemia have demonstrated Bonnecor's ability to mitigate the severity of myocardial ischemia. This is attributed to its antifibrillatory and antiarrhythmic effects, which are crucial in managing cardiac arrhythmias and fibrillation, particularly during acute myocardial events (Grigor'eva & Gorbunova, 1990). Another study reinforces these findings, highlighting the drug's effectiveness in both preventing and treating arrhythmias (Berdiaev et al., 1990).

Impact on Blood Coagulability and Platelet Aggregation

Bonnecor has been observed to influence blood coagulability and platelet aggregation. In experiments with conscious rabbits, it was found that Bonnecor, in specific doses, can accelerate clot formation and platelet aggregation. This is particularly notable in conditions of transient myocardial ischemia, where it mitigates the hypercoagulative changes associated with occlusion and reperfusion (Denisova & Sapozhkov, 1992).

Electrophysiological Effects

Electrophysiological research on Bonnecor has shown that it exhibits strong antiarrhythmic and antifibrillation properties. Studies on cats demonstrated that Bonnecor affects cardiac response to ventricular electric stimuli and increases the ventricular fibrillation threshold. This suggests its potential clinical use in controlling critical arrhythmias and preventing sudden cardiac death (Berdiaev et al., 1986).

Comparison with Other Antiarrhythmic Agents

Comparative studies have shown that Bonnecor exhibits higher antiarrhythmic activity in most arrhythmic models compared to certain other agents. This includes its superiority in various experimental arrhythmia models, indicating its potential as a more effective treatment option in certain arrhythmic conditions (Paliani-Katsitadze et al., 1994).

Safety and Therapeutic Range in Animal Models

Preclinical safety studies of Bonnecor conducted on dogs revealed that the drug has a narrow therapeutic range. While certain dosages did not significantly affect vital organ functions, higher doses led to changes in hematological and biochemical parameters, functional disorders of the cardiac muscle, and even mortality in animal subjects (Kovalenko et al., 1990).

properties

IUPAC Name

ethyl N-[11-[2-(dimethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3.ClH/c1-4-27-21(26)22-17-12-11-16-10-9-15-7-5-6-8-18(15)24(19(16)13-17)20(25)14-23(2)3;/h5-8,11-13H,4,9-10,14H2,1-3H3,(H,22,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWABFCDXKZWPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CN(C)C)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501000064
Record name Ethyl hydrogen [5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbonimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

57.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643600
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Bonnecor

CAS RN

78816-67-8
Record name Carbamic acid, N-[5-[2-(dimethylamino)acetyl]-10,11-dihydro-5H-dibenz[b,f]azepin-3-yl]-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78816-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiracizine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078816678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl hydrogen [5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbonimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIRACIZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB5HGM31RA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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